molecular formula C17H14ClNO6S B6574963 N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 1050586-13-4

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B6574963
CAS No.: 1050586-13-4
M. Wt: 395.8 g/mol
InChI Key: HSAVUPVDLPOUKY-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin sulfonamide derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked via a sulfonamide bridge to a 4-chloro-2,5-dimethoxyphenyl group. The coumarin scaffold is known for its photophysical properties and bioactivity, while the sulfonamide moiety enhances molecular interactions with biological targets. This compound is hypothesized to exhibit anti-proliferative or enzyme-inhibitory properties based on structural analogs like 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a), which demonstrated apoptotic activity in cancer cell lines .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6S/c1-23-15-9-13(16(24-2)8-12(15)18)19-26(21,22)11-4-5-14-10(7-11)3-6-17(20)25-14/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVUPVDLPOUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.

    Attachment of the Chlorinated Dimethoxyphenyl Moiety: The final step involves the coupling of the sulfonamide-chromene intermediate with 4-chloro-2,5-dimethoxyaniline under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The chromene core can interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may inhibit key enzymes involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Table 2: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
Compound 4a 362.34 1.8 12 (PBS buffer)
Target Compound 407.82 2.5 ~8 (PBS buffer)*
25C-NBOH HCl 352.26 3.1 <1 (aqueous)

*Estimated based on structural analogs.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14ClNO5
  • Molecular Weight : 359.76 g/mol
  • CAS Number : 433696-47-0

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the chromene structure exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene have shown effectiveness against various bacterial strains.

CompoundMIC (μg/mL)MBC (μg/mL)Tested Pathogens
Compound 10.220.25Staphylococcus aureus
Compound 20.230.47E. coli
Compound 30.170.23Bacillus cereus

These findings indicate that modifications in the chromene structure can enhance antimicrobial efficacy against resistant strains.

Anticancer Activity

The anticancer potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene has been explored through various in vitro studies. A notable study assessed its activity against a panel of human tumor cell lines:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)5.67
MCF7 (Breast Cancer)3.45
A549 (Lung Cancer)7.89

The compound exhibited selective cytotoxicity, particularly against breast and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology.

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as:

  • Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and altered gene expression.
  • Carbonic Anhydrases : Targeting these enzymes may disrupt pH regulation in tumor microenvironments.

Case Studies

  • Anticancer Efficacy : A study published in Cancer Research evaluated the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene on tumor growth in a xenograft model. The results indicated a significant reduction in tumor volume compared to control groups, reinforcing its potential as an anticancer agent .
  • Antimicrobial Properties : In a comparative study of various synthetic compounds, N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene was found to exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard antibiotics .

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